molecular formula C9H20O B1196362 2,6-Dimethylheptan-1-ol CAS No. 2768-12-9

2,6-Dimethylheptan-1-ol

Cat. No. B1196362
CAS RN: 2768-12-9
M. Wt: 144.25 g/mol
InChI Key: RCYIBFNZRWQGNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,6-Dimethylheptan-1-ol, such as 1,6-Dimethyl-8,8-dicyanoheptafulvene and derivatives of heptane and heptadiyne, involves complex organic reactions. For example, Diels-Alder reactions controlled by remote substituents and cycloaddition strategies have been reported, indicating the versatility and complexity in synthesizing structurally related compounds (Shimanouchi et al., 1974; Metral et al., 1986).

Molecular Structure Analysis

The molecular structure of related compounds showcases a range of conformations and structural features. For example, the study of the crystal and molecular structure of 1,6-Dimethyl-8,8-dicyanoheptafulvene revealed a deep boat form of the seven-membered ring, highlighting the significance of molecular geometry in understanding the properties of such molecules (Shimanouchi et al., 1974).

Chemical Reactions and Properties

Chemical reactions, such as the synthesis and characterization of energetic organic peroxides and the study of keto-enol tautomerism in heptane derivatives, provide insight into the reactivity and stability of molecules structurally similar to this compound. These studies explore the synthesis routes and the impact of molecular structure on the chemical behavior of the compounds (Klapötke et al., 2015; Sagara et al., 1972).

Physical Properties Analysis

Research into the physical properties of structurally similar compounds involves understanding their crystalline structures, solubility, and thermal behavior. These studies are crucial for predicting the behavior of this compound in various environments and for potential applications in materials science (Shimanouchi et al., 1974).

Chemical Properties Analysis

The chemical properties of molecules related to this compound, such as reactivity ratios in copolymerization reactions and the synthesis of complex 1,2-dialkyl-2-amino-1-ethanols, reflect the chemical versatility and potential utility of these compounds. Understanding these properties is essential for their application in synthetic chemistry and materials science (Casorati et al., 1977; Otero et al., 2006).

Scientific Research Applications

  • Low-Temperature Oxidation Chemistry : 2,6-Dimethylheptan-1-ol is studied for its role in the low-temperature oxidation chemistry of branched alkanes, which are key components in conventional and bio-derived fuels. This research provides insights into ignition delay times and reaction pathways, crucial for understanding fuel behavior under different conditions (He et al., 2020).

  • Asymmetric Transformation in Organic Synthesis : It has been used in the asymmetric transformation of ketones or enol acetates to chiral acetates, utilizing multistep reactions catalyzed by lipase and ruthenium complex (Jung et al., 2000).

  • Synthesis of Pheromone Components : The compound has been utilized in synthesizing enantiomers of sex pheromone components for certain insects, such as the apple leafminer (Nakamura & Mori, 2000).

  • Hydration and Cyclization Studies : Its derivatives, like semiphorone, undergo hydration and cyclization in acidic media, which is important in understanding the chemical transformations of similar compounds (Cabani & Ceccanti, 1966).

  • Molecular Structure and Hydrogen Bond Studies : Its molecular structure and the nature of intramolecular hydrogen bonding have been extensively studied, providing insights into its chemical behavior and reactivity (Sayyar et al., 2021).

  • Synthesis of Natural Products and Pharmaceuticals : It has been employed in the synthesis of natural products like grandisol, which is used in agriculture for pest control (Marotta, Righi, & Rosini, 1999).

  • Enantiomeric Separation and Chiral Synthesis : The compound has been used in the preparation of optically pure enantiomers, which are essential in chiral synthesis and pharmaceutical applications (Sugimura et al., 1990).

  • Peroxyl-Radical-Scavenging Activity Study : Its analogues have been studied for their peroxyl-radical-scavenging activity, indicating potential antioxidant properties (Stobiecka et al., 2016).

Mechanism of Action

Target of Action

It is known to be a metabolite produced by the species daphnia pulex , suggesting that it may interact with biological targets within this organism.

Biochemical Pathways

It is known to be a metabolite in Daphnia pulex , suggesting that it may be involved in metabolic pathways within this organism.

Result of Action

As a metabolite in Daphnia pulex

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylheptan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity.

properties

IUPAC Name

2,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIBFNZRWQGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286520, DTXSID80863019
Record name 2,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_30413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2768-12-9
Record name NSC46308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,6-dimethyl-1-heptanol a valuable compound in organic synthesis?

A1: 2,6-Dimethyl-1-heptanol serves as a versatile chiral building block, particularly in synthesizing natural products like insect pheromones. Its chiral centers allow for the creation of specific stereoisomers crucial for the biological activity of these pheromones.

Q2: Which insect pheromones have been synthesized using 2,6-dimethyl-1-heptanol as a starting material?

A2: Researchers have successfully synthesized pheromones for several insects using 2,6-dimethyl-1-heptanol. This includes:

  • (2R,6R,10R)-6,10,14-Trimethyl-2-pentadecanol: The female pheromone of the rice moth (Corcyra cephalonica). []
  • Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate: The male pheromone of the stink bug (Euschistus heros). []
  • (3S,7S) and (3S,7S,15S) stereoisomers of 3,7-dimethyl-2-heptacosanone and 3,7,15-trimethyl-2-heptacosanone: Ketones identified from the locust Schistocerca gregaria. []
  • (1S,2S,6S,10R)- and (1S,2R,6R,10R)-1,2,6,10-tetramethyldodecyl propanoate: Components of the sex pheromone of the pine sawfly, Microdiprion pallipes. []

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